molecular formula C19H23N3O B2697413 3-(1-Benzylpiperidin-4-yl)-1-phenylurea CAS No. 41220-40-0

3-(1-Benzylpiperidin-4-yl)-1-phenylurea

Cat. No. B2697413
Key on ui cas rn: 41220-40-0
M. Wt: 309.413
InChI Key: FBRUCPZAISLOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05492918

Procedure details

1.14 ml (10.5 mmol) of phenyl isocyanate are slowly added dropwise to a solution of 1.90 g (10.0 mmol) of 4-amino-1-benzylpiperidine and 1.46 ml (10.5 mmol) of triethylamine in 40 ml of dichloromethane. The reaction mixture may subsequently be stirred at room temperature for 1 h, and is then evaporated to dryness in vacuo. The residue is mixed with 50 ml of diethyl ether, stirred well, separated off by filtration, washed with 5 ml of diethyl ether and dried in a high vacuum. 2.62 g (85%) of the title compound are obtained as colourless crystals.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:10][CH:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:13][CH2:12]1.C(N(CC)CC)C>ClCCl>[CH2:17]([N:14]1[CH2:15][CH2:16][CH:11]([NH:10][C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:9])[CH2:12][CH2:13]1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
1.9 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
1.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture may subsequently be stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
The residue is mixed with 50 ml of diethyl ether
STIRRING
Type
STIRRING
Details
stirred well
CUSTOM
Type
CUSTOM
Details
separated off by filtration
WASH
Type
WASH
Details
washed with 5 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.